8-(4-Iodophenyl)-8-oxooctanoic acid
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Description
Molecular Structure Analysis
The molecular structure of “4-Iodophenylacetic acid” consists of an iodine atom attached to the phenyl group, and a carboxylic acid group attached to the phenyl group . The InChI string of the compound is InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
.
Physical And Chemical Properties Analysis
The molecular weight of “4-Iodophenylacetic acid” is 262.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass of the compound are 261.94908 g/mol . The topological polar surface area of the compound is 37.3 Ų .
Scientific Research Applications
-
- Application: This compound is used as a reagent for various reactions including Copper-mediated ligandless aerobic fluoroalkylation, Palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki-Miyaura cross-coupling .
- Method: The specific method of application would depend on the type of reaction being carried out. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
- Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
- Application: This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. It is also used in Suzuki coupling reactions .
- Method: The specific method of application would depend on the type of reaction being carried out. For a Suzuki coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
- Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Boron-Containing Conjugated Porous Polymers
- Application: These polymers, featuring tunable geometric structures, unique Lewis acid boron centers and very rich physical properties, such as high specific surface, chargeable scaffold, strong photoluminescence and intramolecular charge transfer, have emerged as one of the most promising functional materials for optoelectronics, catalysis and sensing .
- Method: The specific method of application would depend on the type of reaction being carried out. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with a suitable organoboron compound in the presence of a base and a palladium catalyst .
- Results: The results would vary depending on the specific reaction, but in general, these types of reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
properties
IUPAC Name |
8-(4-iodophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVFLJPVCGUSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645404 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Iodophenyl)-8-oxooctanoic acid | |
CAS RN |
898790-98-2 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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